molecular formula C29H23BrN2O7S B11622816 3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid

3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11622816
M. Wt: 623.5 g/mol
InChI Key: LXIIROFESMFXMS-UCQKPKSFSA-N
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Description

3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the furan and benzoic acid moieties. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy and ethoxycarbonyl groups allows for oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.

Scientific Research Applications

3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and benzoic acid derivatives. What sets 3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H23BrN2O7S

Molecular Weight

623.5 g/mol

IUPAC Name

3-[5-[(Z)-[5-(3-bromo-4-methoxyphenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C29H23BrN2O7S/c1-4-38-28(36)24-15(2)31-29-32(25(24)17-8-10-22(37-3)20(30)13-17)26(33)23(40-29)14-19-9-11-21(39-19)16-6-5-7-18(12-16)27(34)35/h5-14,25H,4H2,1-3H3,(H,34,35)/b23-14-

InChI Key

LXIIROFESMFXMS-UCQKPKSFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)S2)C

Origin of Product

United States

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